molecular formula C9H11NO B131446 4-(Dimethylamino)benzaldehyde CAS No. 100-10-7

4-(Dimethylamino)benzaldehyde

Cat. No. B131446
CAS RN: 100-10-7
M. Wt: 149.19 g/mol
InChI Key: BGNGWHSBYQYVRX-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzaldehyde is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is an organic molecule that contains a benzaldehyde group substituted with a dimethylamino functional group at the para position.

Synthesis Analysis

The synthesis of 4-(Dimethylamino)benzaldehyde derivatives has been explored in several studies. For instance, it has been used to prepare nicotinic acid hydrazone, which acts as a corrosion inhibitor for mild steel in acidic conditions . Another study reported the synthesis of novel dinuclear N-substituted thiosemicarbazones of rhenium(I) using 4-(Dimethylamino)benzaldehyde as a starting material . Additionally, a compound was synthesized by reacting 3-ferrocenoylpropionic acid with Vilsmeier reagent, which unexpectedly yielded a 4-[(dimethylamino)methylene]-2-ferrocenyl-5-oxo-4,5-dihydrofuran-3-carboxaldehyde .

Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzaldehyde and its derivatives has been extensively studied. X-ray diffraction studies have been carried out to confirm the crystal structure of various compounds derived from 4-(Dimethylamino)benzaldehyde . These studies have provided detailed insights into the molecular conformations and crystal packing of these compounds.

Chemical Reactions Analysis

4-(Dimethylamino)benzaldehyde participates in various chemical reactions due to its reactive aldehyde group and electron-donating dimethylamino group. It has been used to synthesize a range of heterocyclic compounds, such as dihydropyrimidin-2-ones . The compound also reacts with 4-oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane to yield a product of phosphorus heterocycle expansion .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)benzaldehyde have been characterized through various analytical techniques. Studies have reported the use of FTIR, FT-Raman, and UV-Vis-NIR spectroscopy to identify functional groups and analyze the optical properties of crystals grown from this compound . The thermal properties have been investigated using thermogravimetric and differential thermal analyses . Vibrational dynamics have been studied using inelastic neutron scattering and periodic DFT calculations . Additionally, ab-initio and DFT calculations have been performed to study the molecular structure, NBO, HOMO-LUMO, and vibrational analysis of 4-(Dimethylamino)benzaldehyde .

Scientific Research Applications

  • Chemical Synthesis and Properties :

    • 4-(Dimethylamino)benzaldehyde is utilized in chemical synthesis processes. For instance, it is alkylated at the N atom by different reagents, leading to the formation of iminium salts. These salts are prone to hydrolysis, providing a pathway to synthesize specific compounds (Froschauer et al., 2013).
  • Corrosion Inhibition :

    • This compound has been investigated as a corrosion inhibitor for mild steel in acidic environments. Studies show its efficiency increases with concentration, and it acts as a mixed-type corrosion inhibitor. Its adsorption on metal surfaces follows Langmuir's adsorption isotherm (Singh et al., 2016).
  • Crystal Growth and Optical Properties :

    • 4-(Dimethylamino)benzaldehyde has been used in the growth of organic crystals, which are analyzed for their physical properties like thermal and optical behavior. These materials have potential applications in nonlinear optics and photonics (Jebin et al., 2016).
  • Green Chemistry and Biocatalysis :

    • In the context of green chemistry, this compound has been reduced using carrot bits in water. This approach introduces the concepts of biocatalysis and environmentally friendly chemistry (Omori et al., 2012).
  • Spectroscopic Studies and Molecular Analysis :

    • Extensive studies have been conducted on the molecular structure, vibrational analysis, and spectroscopic properties of 4-(Dimethylamino)benzaldehyde. These studies are essential for understanding the compound's chemical behavior and potential applications (Rocha et al., 2015).
  • Nonlinear Optical Properties and Materials Science :

    • Research has also been focused on the nonlinear optical properties of materials derived from 4-(Dimethylamino)benzaldehyde. These materials are of interest for opto-electronic applications, particularly in the development of new optical materials with enhanced properties (Karthick et al., 2019).

Safety And Hazards

4-(Dimethylamino)benzaldehyde is harmful if swallowed . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing . In case of ingestion, do not induce vomiting and call a physician or poison control center immediately .

properties

IUPAC Name

4-(dimethylamino)benzaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGWHSBYQYVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021835
Record name 4-Dimethylaminobenzaldehyde
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Molecular Weight

149.19 g/mol
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Physical Description

Dry Powder, Solid; Unless extremely pure is lemon-colored possibly turning pink on light exposure; [Merck Index] White crystalline solid; May be discolored by light and air; [Sigma-Aldrich MSDS]
Record name Benzaldehyde, 4-(dimethylamino)-
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Record name p-Dimethylaminobenzaldehyde
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Product Name

4-(Dimethylamino)benzaldehyde

CAS RN

100-10-7
Record name 4-(Dimethylamino)benzaldehyde
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Record name p-Dimethylaminobenzaldehyde
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Record name 4-(DIMETHYLAMINO)BENZALDEHYDE
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Record name Benzaldehyde, 4-(dimethylamino)-
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Record name P-DIMETHYLAMINOBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

Ehrlichs Reagent is prepared by mixing 10 g DMAB with 420 ml glacial acetic acid, and 80 ml perchloric acid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

83.0 g (0.54 mole) of phosphorus oxychloride was slowly added, drop by drop, to 33.3 g (0.45 mole) of dimethylformamide under cooling with ice. After stirring for a while, 55 g (0.45 mole) of dimethylaniline was added dropwise thereto and the resulting reaction mixture was stirred at 90° C. for 2 hours. The catalyst was slowly decomposed by the addition of 200 ml of ice water and the resulting mixture was made weakly alkaline by the addition of 350 g of a 20% aqueous sodium hydroxide solution. After the mixture was cooled by allowing it to stand for a while, the precipitated 4-dimethylaminobenzaldehyde was separated by filtration, washed thoroughly with water to remove any salts and impurities, and then dried at 50° C. Thus, there was obtained 59.8 g of 4-dimethylaminobenzaldehyde (in an 89% yield based on the dimethylaniline).
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A boric acid buffer was prepared by dissolving 6.18 g of boric acid and 22.5 g of KCl in distilled water, adjusting at pH 8.7 with potassium hydroxide and making the total volume 100 ml. A chloramine T solution was prepared by dissolving 1.41 g of chloramine T (NACALAITESQUE, Catalog No.080-05) in 25 ml of 2-methoxyethanol (NACALAITESQUE, Catalog No.153-10). A p-dimethylaminobenzaldehyde solution was prepared by dissolving 12 g of p-dimethylaminobenzaldehyde (NACALAITESQUE, Catalog No.128-16) in 20 ml of ethanol followed by adding a mixture of 2.74 ml of concentrated sulfuric acid and 20 ml of ethanol slowly to the solution with cooling on ice. A hydroxyproline conventional solution was prepared by dissolving 3 mg of hydroxy-L-proline (NACALAITESQUE, Catalog No.188-17) in 1 ml of distilled water (3 mg/ml).
Quantity
3 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Name
Quantity
22.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.41 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
2.74 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

N,N-Di(loweralkyl)anilines, preferably N,N-dimethyl aniline, are reacted with phosphorus oxychloride in dialkyl formamide, preferably dimethyl formamide (DMF), according to the Vilsmeier Reaction to give 4-(N,N-di-loweralkylamino)benzaldehydes, preferably 4-(N,N-dimethylamino)benzaldehyde. The reaction is conducted using essentially two molar proportions of the N,N-dialkylaniline, essentially one molar proportion (or a slight excess) of phosphorus oxychloride, and essentially two molar proportions (or a slight excess) of dimethyl formamide. The phosphorus oxychloride is slowly added, with cooling, to the mixture of N,N-dialkylaniline and dimethyl formamide, keeping the temperature in the range of about 50°-70° C., preferably about 55°-65° C. The 4-(di-loweralkylamino)benzaldehyde thus formed may be isolated at this point for subsequent reaction with an N,N-di(loweralkyl)aniline and the sulfinic acid or the reaction may be continued without isolation in what is referred to herein as the "in situ" process.
[Compound]
Name
N,N-Di(loweralkyl)anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dialkyl formamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dimethylamino)benzaldehyde
Reactant of Route 2
4-(Dimethylamino)benzaldehyde
Reactant of Route 3
4-(Dimethylamino)benzaldehyde
Reactant of Route 4
4-(Dimethylamino)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Dimethylamino)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Dimethylamino)benzaldehyde

Citations

For This Compound
4,050
Citations
B Gao, JL Zhu - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The title compound, C9H11NO, crystallizes with two independent but essentially identical molecules in the asymmetric unit, which are linked via a C—H⋯π interaction. In both molecules…
Number of citations: 16 scripts.iucr.org
RP Jebin, T Suthan, NP Rajesh, G Vinitha, SAB Dhas - Optical Materials, 2016 - Elsevier
The organic material 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline has been grown by slow evaporation technique. Single crystal and Powder X-ray diffraction studies have been …
Number of citations: 22 www.sciencedirect.com
M Rocha, A Di Santo, JM Arias, DM Gil… - Spectrochimica Acta Part …, 2015 - Elsevier
The experimental and theoretical study on the molecular structure and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde (DMABA) is presented. The IR and Raman …
Number of citations: 74 www.sciencedirect.com
S Karthick, K Thirupugalmani, V Kannan… - Journal of Molecular …, 2019 - Elsevier
A new molecular adduct namely, 4-(dimethylamino)benzaldehyde 4-nitrophenol (4DMAB4NP), has been synthesized through crystal engineering route by reacting 4-(dimethylamino)…
Number of citations: 4 www.sciencedirect.com
GP Kushto, PW Jagodzinski - Spectrochimica Acta Part A: Molecular and …, 1998 - Elsevier
Results of a normal coordinate analysis based on infrared and Raman spectra of six isotopic forms of 4-(dimethylamino)benzaldehyde are reported (DABA, DABA-CDO, DABA- 13 CDO…
Number of citations: 26 www.sciencedirect.com
A Shishov, F Shakirova, U Markova, P Tolstoy… - Journal of Molecular …, 2022 - Elsevier
In this study, a deep eutectic solvent based on thymol as a hydrogen bond donor and 4-(dimethylamino)benzaldehyde as a hydrogen bond acceptor was synthesized and characterized …
Number of citations: 9 www.sciencedirect.com
MA Latif, T Tofaz, BM Chaki, HM Tariqul Islam… - Russian Journal of …, 2019 - Springer
A Schiff base containing the nitrogen-sulfur donor chain [(CH 3 ) 2 NC 6 H 4 -CH=N-NH-C(S)-SCH2C6H5] was prepared by the condensation of 4-(dimethylamino)benzaldehyde and S-…
Number of citations: 34 link.springer.com
N Nawaz, I Ahmad, NM Darwesh, A Wahab… - Journal of the Chemical …, 2020 - hal.science
Nickel(II) complexes of the following Schiff base ligands derived from 4-(dimethylamino)benzaldehyde were synthesised: (Z)-1-(4-(dimethylamino)benzylideneamino)-propan-1-ol …
Number of citations: 7 hal.science
A Salhin, NA Razak, IA Rahman - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The title thiosemicarbazone derivative, C12H18N4S, features intramolecular N—H⋯N and C—H⋯S hydrogen bonds which generate S(5) ring motifs. The dihedral angle between the …
Number of citations: 6 scripts.iucr.org
PJA Ribeiro-Claro, PD Vaz, M Nolasco - Journal of Molecular Structure …, 2010 - Elsevier
In this work, the usefulness of the Pairs in Molecular Materials (PiMM) approach to elucidate unknown structures of molecular crystals is assessed. This methodology aims to assist the …
Number of citations: 16 www.sciencedirect.com

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